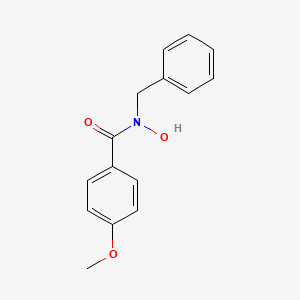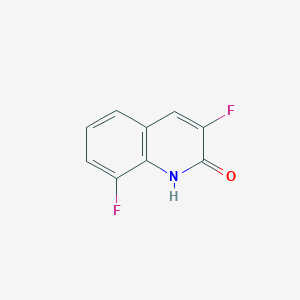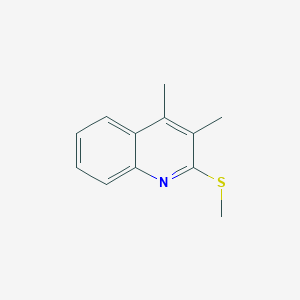
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is an organotin compound known for its unique structure and properties. This compound features a cyclopentadienyl ring substituted with tert-butyl groups and bonded to a tin atom through a tributyl group. Organotin compounds like this one are of significant interest due to their applications in organic synthesis and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane typically involves the reaction of 2,3-DI-tert-butylcyclopenta-1,3-diene with tributyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or iodine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides .
Applications De Recherche Scientifique
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms in organic molecules, facilitating various chemical transformations. The cyclopentadienyl ring and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylcyclopentadienyltin: Similar structure but without the tert-butyl groups.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopentadienyl ring.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Features a different heterocyclic ring structure.
Uniqueness
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is unique due to the presence of the tert-butyl groups on the cyclopentadienyl ring, which provide steric hindrance and influence the compound’s reactivity. This makes it particularly useful in selective organic synthesis and as a catalyst in specific reactions .
Propriétés
Numéro CAS |
144467-00-5 |
|---|---|
Formule moléculaire |
C25H48Sn |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
tributyl-(2,3-ditert-butylcyclopenta-1,3-dien-1-yl)stannane |
InChI |
InChI=1S/C13H21.3C4H9.Sn/c1-12(2,3)10-8-7-9-11(10)13(4,5)6;3*1-3-4-2;/h8H,7H2,1-6H3;3*1,3-4H2,2H3; |
Clé InChI |
QTSWSZBMYNRNEL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=CC1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)




![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
